

# In vitro studies involving (2,4-Dimethyl-1,3-thiazol-5-yl)methanol

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## Compound of Interest

Compound Name: (2,4-Dimethyl-1,3-thiazol-5-yl)methanol

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## An In-Depth Technical Guide to In Vitro Studies of Thiazole Derivatives

Disclaimer: This technical guide addresses in vitro studies of thiazole derivatives based on available scientific literature. Specific experimental data for "(2,4-Dimethyl-1,3-thiazol-5-yl)methanol" was not found in the reviewed sources. The content herein focuses on the broader class of thiazole-containing compounds and their biological activities.

## Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry.<sup>[1][2][3]</sup> Its derivatives have garnered significant attention due to their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.<sup>[1][4]</sup> This guide provides a technical overview of the in vitro evaluation of various thiazole derivatives, focusing on experimental protocols, quantitative data, and relevant biological pathways.

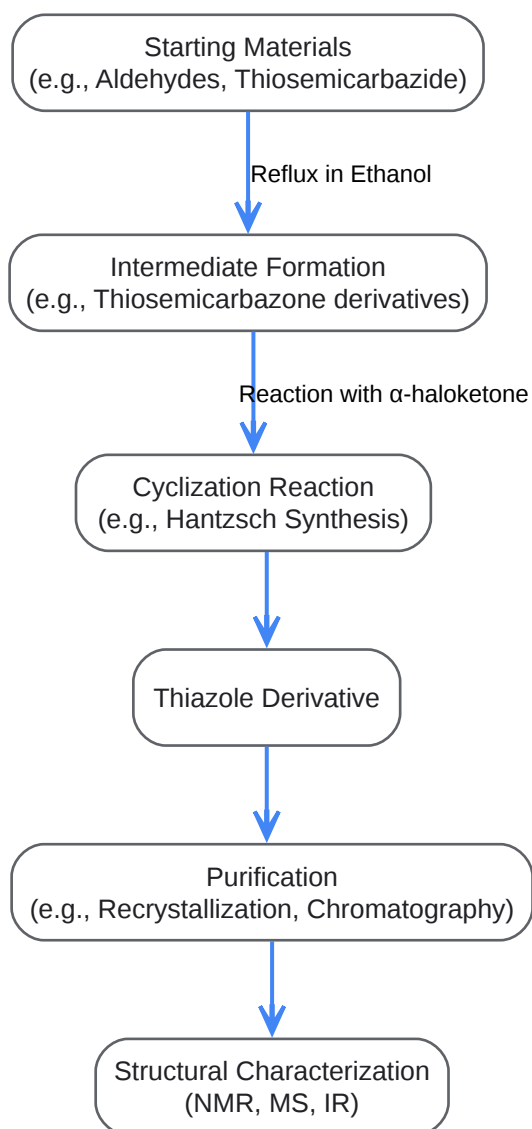
## Synthesis of Thiazole Derivatives

A common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of  $\alpha$ -haloketones with thioamides.<sup>[5]</sup> Variations of this method and other synthetic strategies are employed to create diverse libraries of thiazole compounds for biological screening. For instance, novel pyrimidinone-linked thiazoles have

been synthesized by reacting 5-(2-bromoacetyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives with aromatic substituted thioureas in ethanol.[6]

The general synthesis process often involves multiple steps, including the formation of intermediate compounds, followed by cyclization to form the thiazole ring. The final products are typically purified using techniques like recrystallization or column chromatography, and their structures are confirmed by spectroscopic methods such as FT-IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.[6][7]

### General Synthesis Workflow



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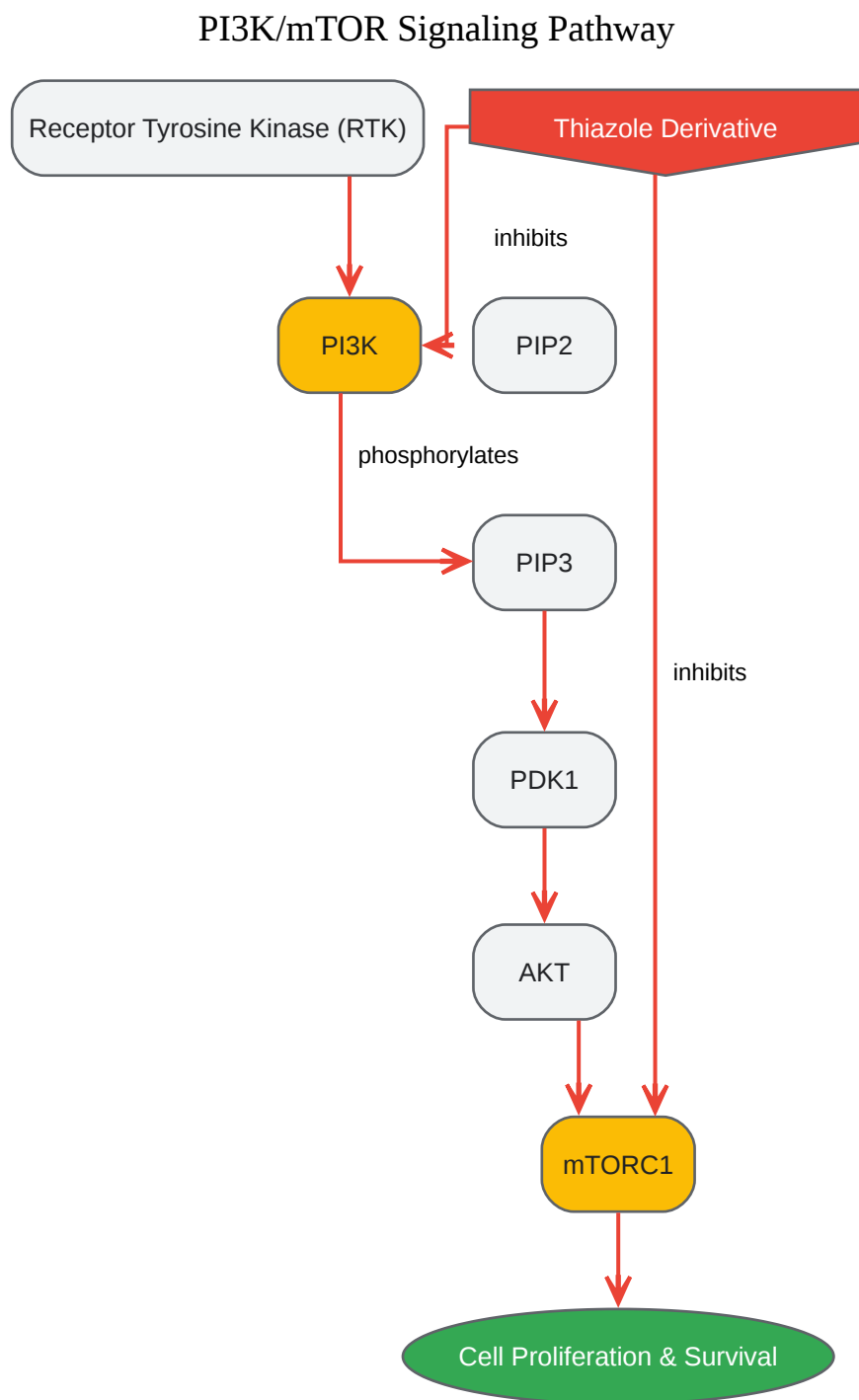
**Figure 1:** Generalized workflow for the synthesis of thiazole derivatives.

## Anticancer Activity of Thiazole Derivatives

Several studies have highlighted the potential of thiazole derivatives as anticancer agents, with activities demonstrated against a range of human cancer cell lines.<sup>[4][7]</sup>

### PI3K/mTOR Dual Inhibition

Certain thiazole derivatives have been identified as dual inhibitors of PI3K $\alpha$  (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha) and mTOR (mammalian target of rapamycin).<sup>[7]</sup> The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers.



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**Figure 2:** Inhibition of the PI3K/mTOR pathway by certain thiazole derivatives.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of compounds against PI3K $\alpha$  and mTOR can be determined using in vitro kinase assays. A typical protocol involves:

- **Enzyme and Substrate Preparation:** Recombinant PI3K $\alpha$  or mTOR enzyme is incubated with a specific substrate (e.g., phosphatidylinositol for PI3K $\alpha$ ) and ATP.
- **Compound Incubation:** The thiazole derivative, at various concentrations, is added to the reaction mixture.
- **Detection:** The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay, which measures ADP formation.
- **IC50 Determination:** The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from dose-response curves.

#### Quantitative Data: PI3K $\alpha$ and mTOR Inhibition

Compound	Target Enzyme	IC50 ( $\mu$ M)	Reference Compound	IC50 ( $\mu$ M)
3b	PI3K $\alpha$	0.086 $\pm$ 0.005	Alpelisib	Similar to 3b
3b	mTOR	0.221 $\pm$ 0.014	Dactolisib	Stronger than 3b

Data sourced from a study on novel thiazole derivatives as PI3K/mTOR dual inhibitors.[7]

## c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in tumor cell proliferation, survival, and metastasis. Thiazole and thiadiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors.[8][9]

#### Experimental Protocol: Cell Proliferation (MTT) Assay

The antiproliferative activity of thiazole derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[\[4\]](#)[\[10\]](#)[\[11\]](#)
- **Compound Treatment:** The cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization and Absorbance Reading:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.
- **IC50 Calculation:** The IC50 value, the concentration required to inhibit 50% of cell growth, is determined.

#### Quantitative Data: Anticancer Activity

Compound	Cell Line	IC50 (µg/mL)
T1	MCF-7	2.21
T26	BGC-823	1.67
T38	HepG2	1.11
9	HepG-2	1.61 ± 1.92
10	HepG-2	1.98 ± 1.22

Data for compounds T1, T26, and T38 from a study on 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moieties.[\[4\]](#) Data for compounds 9 and 10 from a study on thiazole analogues with a 1,3,4-thiadiazole ring.[\[2\]](#)

## Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.[\[5\]](#)[\[12\]](#)

#### Experimental Protocol: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) are determined using the broth microdilution method.

- Preparation of Inoculum: Standardized suspensions of microbial strains (e.g., *Candida albicans*, *Staphylococcus aureus*) are prepared.[\[5\]](#)[\[12\]](#)
- Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[\[12\]](#)
- MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
- MFC/MBC Determination: Aliquots from wells showing no growth are subcultured on agar plates. The MFC/MBC is the lowest concentration that results in no growth on the subculture.

#### Quantitative Data: Antifungal Activity

Compound	Fungal Strain	MIC (μM)
H5	<i>C. albicans</i>	26.3
H13	<i>A. niger</i>	7.3

Data from a study on thiazolidin-2,4-dione derivatives.[\[12\]](#)

## Conclusion

The thiazole scaffold is a versatile building block in the design of novel therapeutic agents. In vitro studies have demonstrated the potential of thiazole derivatives as potent anticancer and antimicrobial agents. The methodologies outlined in this guide, including kinase assays, cell proliferation assays, and antimicrobial susceptibility testing, are fundamental to the preclinical evaluation of these compounds. Further research, including structure-activity relationship

(SAR) studies and in vivo testing, is crucial to advance promising thiazole-based candidates toward clinical development.

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